Caulibugulone D

説明

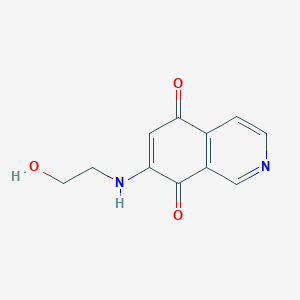

Caulibugulone D is a marine-derived isoquinolinequinone alkaloid isolated from the sponge Caulibugula intermis. It belongs to the caulibugulone family (A–F), characterized by a fused isoquinoline-5,8-dione core with varying substituents at positions 6 and 7 . Unlike its more potent analogs (e.g., caulibugulones A–C), this compound features a 2-hydroxyethylamino group at position 7 instead of methylamino or halogenated substituents (Figure 1) . This structural modification correlates with reduced cytotoxicity, as evidenced by its higher IC₅₀ value of 1.67 µg/mL against the IC-2WT murine cell line compared to caulibugulone A (IC₅₀ = 0.34 µg/mL) .

Mechanistically, caulibugulones selectively inhibit Cdc25 phosphatases, enzymes critical for cell cycle regulation. While caulibugulone A activates the p38 signaling pathway to destabilize Cdc25A , this compound’s precise mode of action remains understudied but is presumed to involve direct phosphatase inhibition without ROS induction .

特性

分子式 |

C11H10N2O3 |

|---|---|

分子量 |

218.21 g/mol |

IUPAC名 |

7-(2-hydroxyethylamino)isoquinoline-5,8-dione |

InChI |

InChI=1S/C11H10N2O3/c14-4-3-13-9-5-10(15)7-1-2-12-6-8(7)11(9)16/h1-2,5-6,13-14H,3-4H2 |

InChIキー |

JPUNXFPVVKDHNP-UHFFFAOYSA-N |

正規SMILES |

C1=CN=CC2=C1C(=O)C=C(C2=O)NCCO |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Caulibugulone D involves several steps starting from 5-hydroxyisoquinoline. The process typically includes the following steps :

Oxidation: 5-hydroxyisoquinoline is oxidized using phenyliodine(III) bis(trifluoroacetate) (PIFA) in a mixture of ethanol and water at room temperature.

Addition of Cerium(III) Chloride and Ethanolamine: The reaction mixture is treated with cerium(III) chloride heptahydrate and ethanolamine, followed by stirring at room temperature.

Purification: The crude product is purified using chromatography to obtain this compound as a dark red solid.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial production methods are not extensively covered in the literature. scaling up the synthesis would likely involve optimizing the reaction conditions and purification processes to ensure high yield and purity.

化学反応の分析

Types of Reactions

Caulibugulone D undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different quinone derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding hydroquinone form.

Substitution: The compound can undergo substitution reactions, particularly at the quinone moiety, to form various derivatives.

Common Reagents and Conditions

Oxidation: PIFA in ethanol-water mixture.

Reduction: Common reducing agents like sodium borohydride.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include different quinone and hydroquinone derivatives, which can be further explored for their biological activities.

科学的研究の応用

Chemistry: It serves as a model compound for studying quinone chemistry and developing new synthetic methodologies.

Biology: The compound has shown potential as an inhibitor of the dual specificity phosphatase Cdc25B, making it a valuable tool for studying cell cycle regulation.

Medicine: Due to its inhibitory effects on Cdc25B, Caulibugulone D is being explored for its potential as an anticancer agent.

Industry: The compound’s unique chemical properties make it a candidate for developing new materials and chemical processes.

作用機序

Caulibugulone D exerts its effects primarily through the inhibition of Cdc25B phosphatase . The mechanism involves the generation of reactive oxygen species (ROS) that oxidize the enzyme, leading to its inactivation. Additionally, this compound induces cell cycle arrest by promoting the degradation of Cdc25A through a pathway involving p38 stress kinase activation.

類似化合物との比較

Structural Analogs: Caulibugulones A–C and Mansouramycins

The caulibugulone family (A–F) and mansouramycins (A–E) share a core isoquinolinequinone structure but differ in substituents, which dictate potency and selectivity (Table 1):

Table 1: Structural and Activity Comparison of Caulibugulones and Mansouramycins

Key Observations :

- Halogenation (Br/Cl at R₁) enhances cytotoxicity: Caulibugulones B and C are more potent than A .

- Amino group modifications: Replacing methylamino (A–C) with 2-hydroxyethylamino (D) reduces activity by ~5-fold .

- Mansouramycins exhibit broader cytotoxicity ranges, likely due to ester (CO₂Me) or aryl substituents .

Table 2: Comparison with Other Cdc25B Inhibitors

Key Contrasts :

- Mechanistic diversity : Caulibugulones act via phosphatase inhibition or p38 signaling, while JUN 1111 and M5N36 rely on redox cycling/ROS .

- Selectivity : NSC 663284 exhibits superior specificity for Cdc25B over other phosphatases compared to caulibugulones .

- Structural simplicity : Synthetic derivatives like M5N36 prioritize redox-active cores, whereas marine-derived caulibugulones retain complex substitution patterns .

Q & A

Q. How can researchers validate the ecological relevance of this compound’s bioactivity in its native organism?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。